REACTION_CXSMILES
|
[C:1]12([CH2:11][CH2:12][N:13]3[CH:17]=[CH:16][N:15]=[CH:14]3)[CH2:10][CH:5]3C[CH:7]([CH2:9]C(C3)C1)[CH2:8]2.C12(CCCC=C1)CC(CN1C=CN=C1)C2.CC1(C)C2CC1CC=C2CN1C=CN=C1.CC1(C)C2CC(CC2)C1=CCN1C=CN=C1.N12CCC(CC1)C(CN1C=CN=C1)C2.CN1C2CCC1CC(CN1C=CN=C1)C2>>[CH:1]12[CH2:8][CH:7]([CH:5]=[CH:10]1)[CH2:9][CH:11]2[CH2:12][N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1
|
Name
|
1-[2-(adamantan-1-yl)ethyl]imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CCN2C=NC=C2
|
Name
|
1-(2-cyclohexenespirocyclobutan-3'-ylmethyl)imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC(C1)CN1C=NC=C1)C=CCCC2
|
Name
|
1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethyl)imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2CC=C(C1C2)CN2C=NC=C2)C
|
Name
|
1-[2-(3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)ethyl]imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C2CCC1C2)=CCN2C=NC=C2)C
|
Name
|
1-(1-azabicyclo[2.2.2]octan-3-ylmethyl)imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)CN2C=NC=C2
|
Name
|
1-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylmethyl)imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2CC(CC1CC2)CN2C=NC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C12C(CC(C=C1)C2)CN2C=NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |